

Quantum Chemical Calculations for 2-(tert-butoxy)butane: A Technical Guide

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Compound of Interest

Compound Name: 2-(tert-Butoxy)butane

Cat. No.: B196117

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Introduction

2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether, is an ether with industrial applications, including its use as a solvent. Understanding its molecular properties through computational methods provides valuable insights for process optimization and chemical reactivity studies. Quantum chemical calculations offer a powerful approach to elucidate the conformational landscape, thermochemical properties, and spectroscopic signatures of this molecule.

This technical guide presents a comprehensive protocol for conducting quantum chemical calculations on **2-(tert-butoxy)butane**. It is intended for researchers, scientists, and professionals in drug development and computational chemistry. The guide outlines a systematic workflow, from initial conformational searches to high-level accuracy calculations, and provides a framework for data analysis and presentation. While specific computational studies on **2-(tert-butoxy)butane** are not readily available in the literature, this guide is based on established best practices for similar aliphatic ethers.^[1]

Experimental and Reference Data

While this guide focuses on computational methodology, it is crucial to benchmark calculated results against available experimental data. The National Institute of Standards and Technology (NIST) provides reliable thermochemical data for **2-(tert-butoxy)butane**.^{[2][3][4][5][6]}

Table 1: General Properties of **2-(tert-butoxy)butane**

Property	Value	Source
Molecular Formula	C8H18O	[2][3][4][5]
Molecular Weight	130.2279 g/mol	[2][3]
CAS Number	32970-45-9	[2][3][4][5]
IUPAC Name	2-(tert-butoxy)butane	[2]

Table 2: Experimental Gas Phase Thermochemistry

Property	Value	Units	Method	Reference
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-380.0 ± 1.8	kJ/mol	Ccb	Sharonov, Mishentseva, et al., 1991[6]

Computational Methodology and Protocols

A multi-level computational strategy is recommended to balance accuracy and computational cost. This involves an initial exploration of the conformational space with a less demanding method, followed by more accurate calculations on the identified low-energy conformers.

Conformational Analysis

Due to the rotational freedom around the C-O-C-C and C-C-C-C dihedral angles, **2-(tert-butoxy)butane** can exist in several conformations. A thorough conformational search is the first critical step.

Experimental Protocol:

- Initial Structure Generation: Build the 3D structure of **2-(tert-butoxy)butane** using a molecular modeling program.
- Conformational Search: Employ a systematic or stochastic conformational search algorithm.

- Systematic Search: Rotate the key dihedral angles (e.g., C-O-C-C) in discrete steps (e.g., 30° or 60°) and perform a geometry optimization at a low level of theory (e.g., with a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7).
- Stochastic Search (e.g., Monte Carlo): Randomly vary the molecular geometry and accept or reject the new conformation based on its energy.
- Filtering and Clustering: Group the resulting conformers based on their energy and root-mean-square deviation (RMSD) to identify unique low-energy structures.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the conformational search should be subjected to more accurate geometry optimizations and frequency calculations.

Experimental Protocol:

- Method Selection: Choose a suitable density functional theory (DFT) functional and basis set. For non-covalent interactions present in ethers, functionals that include dispersion corrections, such as B3LYP-D3(BJ) or ω B97X-D, are recommended. A Pople-style basis set like 6-31G(d,p) or a more flexible basis set like def2-SVP is a good starting point.
- Geometry Optimization: Perform a full geometry optimization for each unique conformer using the selected DFT method. The optimization should continue until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
- Frequency Calculation: After each successful optimization, perform a frequency calculation at the same level of theory. This will:
 - Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - Provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy.
 - Generate the theoretical vibrational (infrared and Raman) spectra.

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more accurate computational method.

Experimental Protocol:

- **Method Selection:** Use a larger basis set, such as def2-TZVP, on the DFT-optimized geometries. Alternatively, employ a higher-level ab initio method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), although these are more computationally expensive.
- **Calculation:** Perform a single-point energy calculation for each conformer. The resulting electronic energies can be corrected with the ZPVE and thermal corrections from the frequency calculations to obtain the final relative enthalpies and Gibbs free energies.

Data Presentation

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 3: Calculated Relative Energies of **2-(tert-butoxy)butane** Conformers

Conformer ID	Relative Electronic Energy (kJ/mol)	Relative Enthalpy (298.15 K) (kJ/mol)	Relative Gibbs Free Energy (298.15 K) (kJ/mol)	Boltzmann Population (%)
Conf-1	0.00	0.00	0.00	
Conf-2				
Conf-3				
...				

Table 4: Comparison of Calculated and Experimental Thermochemical Data

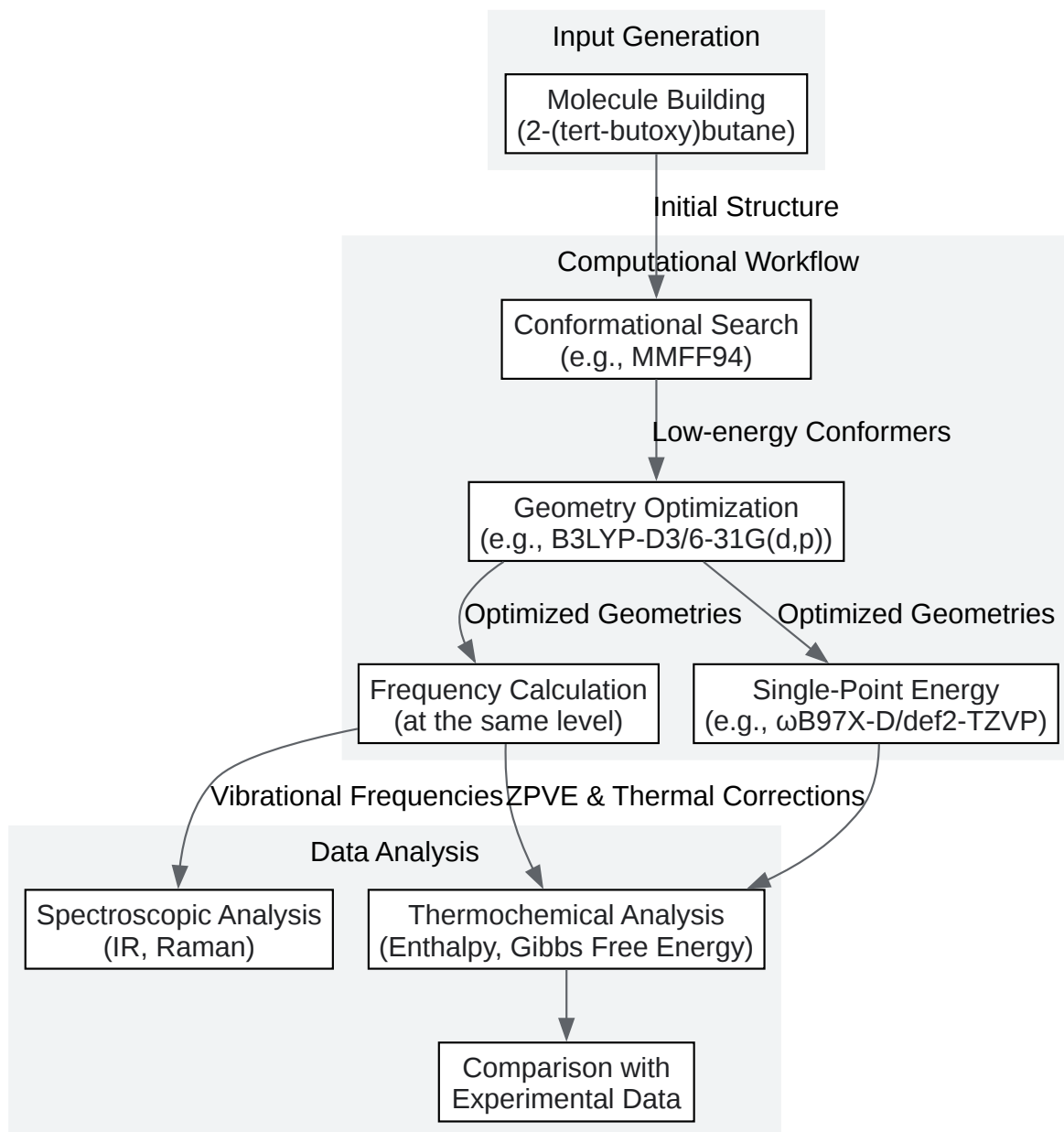
Property	Calculated Value (kJ/mol)	Experimental Value (kJ/mol)	Difference (kJ/mol)
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-380.0 \pm 1.8[6]		

Table 5: Selected Calculated Geometric Parameters for the Most Stable Conformer

Parameter	Value (Å or °)
C-O Bond Length	
C-C Bond Length	
C-O-C Bond Angle	
Dihedral Angle (specify)	

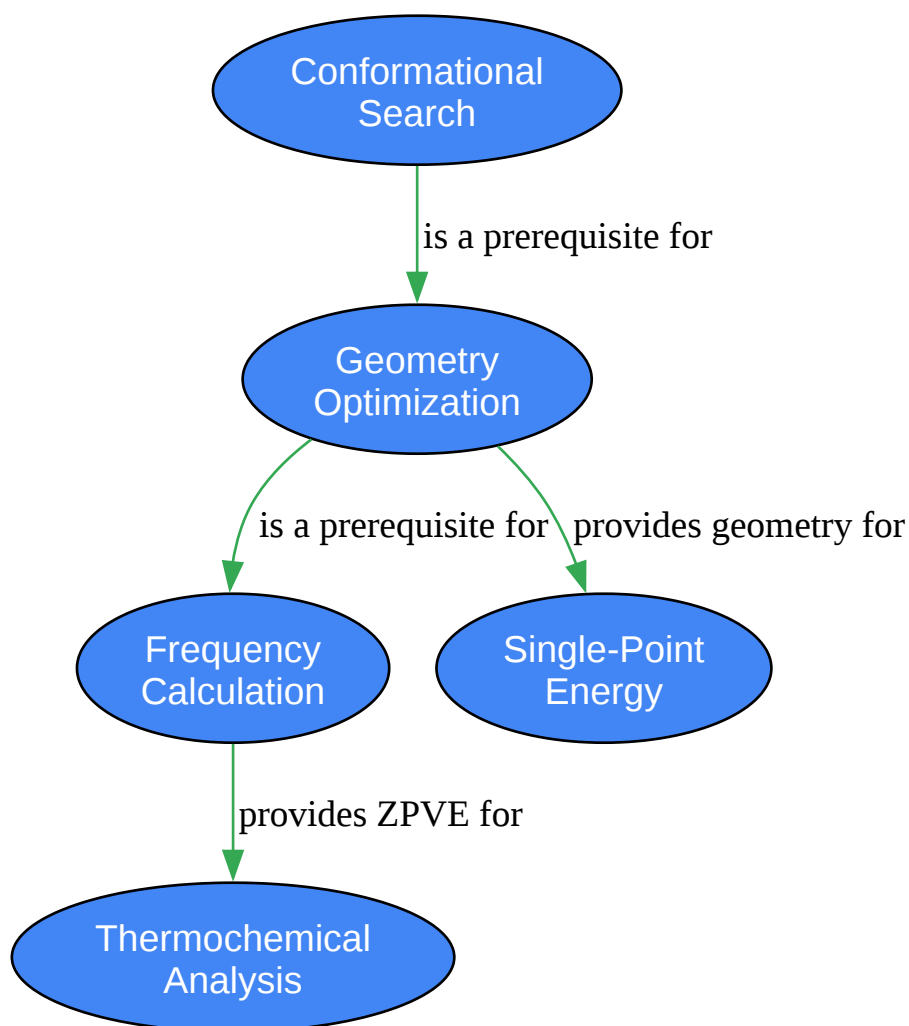
Visualization of Workflows and Relationships

Visual diagrams are essential for understanding the logical flow of computational chemistry research.



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Caption: Workflow for quantum chemical calculations of **2-(tert-butoxy)butane**.



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Caption: Logical relationships between different quantum chemical calculations.

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